pKa Depression vs. N-Benzyl and N-Phenyl Piperazines
The predicted pKa of 1-(toluene-4-sulfonyl)piperazine is 7.90 ± 0.10 . This is 1.35 log units lower than 1-benzylpiperazine (predicted pKa 9.25 ± 0.10) and 0.81 log units lower than 1-phenylpiperazine (experimental pKa 8.71 at 25 °C) . The electron-withdrawing tosyl group stabilizes the neutral amine, shifting the protonation equilibrium such that at pH 7.4 approximately 76% of 1-tosylpiperazine is unprotonated versus ~14% for 1-benzylpiperazine and ~39% for 1-phenylpiperazine (calculated from Henderson–Hasselbalch). This difference directly governs nucleophilicity in alkylation/acylation reactions and the ability to form hydrochloride salts under standard conditions.
| Evidence Dimension | Basicity (pKa of piperazine NH) |
|---|---|
| Target Compound Data | pKa = 7.90 ± 0.10 (predicted) |
| Comparator Or Baseline | 1-Benzylpiperazine: pKa = 9.25 ± 0.10 (predicted); 1-Phenylpiperazine: pKa = 8.71 (experimental, 25 °C) |
| Quantified Difference | ΔpKa = -1.35 vs. 1-benzylpiperazine; ΔpKa = -0.81 vs. 1-phenylpiperazine |
| Conditions | Predicted values (ACD/Labs or similar); 1-phenylpiperazine pKa experimentally determined by potentiometric titration at 25 °C, μ = 0.1 |
Why This Matters
A >1.3 unit pKa difference translates to a ~20-fold difference in protonation state at physiological pH, directly impacting the compound's suitability for reactions requiring a free amine nucleophile versus a protonated salt in aqueous or biological media.
